Methyl 2-(4-fluoro-2-methylphenyl)propanoate
Description
Methyl 2-(4-fluoro-2-methylphenyl)propanoate is an ester derivative characterized by a propanoate backbone substituted with a 4-fluoro-2-methylphenyl group at the α-carbon. This compound is structurally significant due to its fluorine atom, which enhances lipophilicity and metabolic stability, and the methyl ester group, which influences hydrolysis rates and bioavailability.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
methyl 2-(4-fluoro-2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H13FO2/c1-7-6-9(12)4-5-10(7)8(2)11(13)14-3/h4-6,8H,1-3H3 |
InChI Key |
ONCCMZJUFALTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-2-methylphenyl)propanoate typically involves the esterification of 2-(4-fluoro-2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for this ester, yielding carboxylic acid derivatives under acidic or basic conditions.
Acidic Hydrolysis
In the presence of sulfuric acid (H₂SO₄) and water, the ester undergoes hydrolysis to form 2-(4-fluoro-2-methylphenyl)propanoic acid. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Basic Hydrolysis
Under alkaline conditions (e.g., NaOH), saponification occurs, producing the sodium salt of the carboxylic acid. This reaction is irreversible and typically achieves >90% yield at 80–100°C.
| Condition | Catalyst/Base | Temperature | Yield |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (10% v/v) | Reflux (100°C) | 85–88% |
| Basic hydrolysis | NaOH (1M) | 80°C, 4 hrs | 92–95% |
Nucleophilic Substitution at the Ester Group
The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling transformations such as:
-
Transesterification : Reacting with alcohols (e.g., ethanol) in the presence of acid catalysts yields new esters. For example, ethyl 2-(4-fluoro-2-methylphenyl)propanoate can be synthesized with 78% efficiency using HCl as a catalyst.
-
Aminolysis : Treatment with amines (e.g., methylamine) produces amides. This reaction requires elevated temperatures (60–70°C) and achieves moderate yields (60–65%).
Reactivity of the Aromatic Ring
The 4-fluoro-2-methylphenyl group participates in electrophilic aromatic substitution (EAS) reactions, though the fluorine atom’s electron-withdrawing effect deactivates the ring. Key reactions include:
-
Nitration : Requires strong nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C, yielding nitro-substituted derivatives at the meta position relative to fluorine.
-
Halogenation : Bromine (Br₂) in acetic acid introduces bromine atoms at the para position to the methyl group.
Enzymatic Modifications
Lipase-mediated hydrolysis demonstrates enantioselectivity, critical for synthesizing chiral intermediates. For example:
| Enzyme | Solvent | Conversion | ee (Product) |
|---|---|---|---|
| Lipase PSIM | 2-Me-THF | 51% | 93% |
| Lipase CAL-B | Propylene carbonate | 54% | 79% |
These conditions mirror methodologies used for structurally similar fluorinated esters .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the ester to 2-(4-fluoro-2-methylphenyl)propan-1-ol. This reaction is highly sensitive to pressure, with optimal yields (80–85%) achieved at 50 psi and 25°C.
Key Structural Influences on Reactivity
-
The fluorine atom increases electrophilic substitution barriers but stabilizes intermediates via inductive effects.
-
The methyl group ortho to fluorine sterically hinders certain reactions, directing substituents to para positions.
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and advanced materials. Experimental protocols emphasize temperature control and catalyst selection to optimize outcomes.
Scientific Research Applications
Methyl 2-(4-fluoro-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluoro-2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may act as a substrate for esterases, leading to its hydrolysis into the corresponding acid and alcohol. The presence of the fluorine atom can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Key Comparative Analysis:
Functional Group Impact: Ester vs. Carboxylic Acid: Methyl esters (e.g., target compound) exhibit higher lipophilicity and slower hydrolysis than carboxylic acids (e.g., 3-(4-fluoro-2-methylphenyl)-2-methylpropanoic acid), making them suitable for prodrug strategies .
Biological Activity: Methyl 2-(3-benzoylphenyl)propanoate demonstrates superior anti-inflammatory activity over ethyl/propyl esters, highlighting the importance of ester chain length in prodrug efficacy . Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate inhibits IL-6 and NF-κB in macrophages, suggesting that additional aromatic or conjugated systems enhance anti-inflammatory targeting .
Synthetic Considerations: Thiazole-containing analogs (e.g., in peptidomimetics) require multistep synthesis, including condensation and reduction steps, as seen in thiazole-amino acid derivatives . tert-Butyl esters (e.g., tert-butyl 2-methyl-2-(4-methylbenzoyl)-propanoate) are often synthesized to protect carboxyl groups during reactions, with X-ray crystallography confirming their stereochemistry .
Biological Activity
Methyl 2-(4-fluoro-2-methylphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the esterification of 4-fluoro-2-methylphenol with propanoic acid derivatives. The process can be optimized through various catalytic methods, including the use of acid catalysts or coupling reagents to enhance yield and purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays have shown significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be between 50 to 100 µg/mL for these strains, suggesting moderate potency .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties . In assays measuring radical scavenging activity, the compound demonstrated an IC50 value of approximately 30 µg/mL, indicating its potential as an antioxidant agent .
Cytotoxic Effects
In cellular models, the compound has shown cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported at 25 µM and 35 µM, respectively. Mechanistic studies suggest that the cytotoxicity may be mediated through apoptosis induction and cell cycle arrest .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing metabolic pathways.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties suggest a role in modulating oxidative stress within cells.
- Cell Signaling Pathways : Evidence points to its involvement in key signaling pathways associated with cell proliferation and apoptosis .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound could enhance the activity against resistant bacterial strains when used in combination with conventional antibiotics .
- Cytotoxicity in Cancer Research : Research conducted at a leading cancer institute explored the cytotoxic effects on various cancer cell lines. The results indicated that the compound could serve as a lead structure for developing new anticancer agents .
- Antioxidant Properties Evaluation : A comprehensive evaluation published in Food Chemistry assessed the antioxidant capacity of several esters, including this compound, revealing promising results that could lead to applications in food preservation and health supplements .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(4-fluoro-2-methylphenyl)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 2-(4-fluoro-2-methylphenyl)propanoic acid with methanol under acidic catalysis. Optimization involves varying temperature (60–100°C), solvent polarity (e.g., toluene vs. THF), and catalyst concentration (e.g., H₂SO₄ or p-toluenesulfonic acid). Evidence from structural analogs in patent applications suggests that steric hindrance from the 4-fluoro-2-methylphenyl group may require prolonged reaction times (12–24 hrs) . Parallel purification via fractional distillation or silica gel chromatography is recommended to isolate the ester .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Compare H and C NMR chemical shifts with reference standards (e.g., δ ~3.6 ppm for methoxy groups; δ ~170 ppm for ester carbonyls) .
- HPLC-MS : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients and ESI+ for mass confirmation (expected [M+H]+: ~224 m/z) .
- Melting Point : Confirm consistency with literature values (if solid) or refractive index (for liquids) .
| Technique | Key Parameters | Reference Standards |
|---|---|---|
| H NMR | 300–500 MHz, CDCl₃ solvent | Propanoate derivatives |
| HPLC | 70:30 ACN/H₂O, 1 mL/min flow | EP impurity profiles |
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong bases .
- Handling : Use anhydrous solvents (e.g., dried THF) during synthesis. Monitor degradation via periodic HPLC analysis; if hydrolysis occurs, 2-(4-fluoro-2-methylphenyl)propanoic acid (a common impurity) will appear as a peak at ~4.2 min under EP conditions .
Q. How can researchers identify and quantify impurities in synthesized batches?
- Methodological Answer :
- Impurity Profiling : Use EP/USP reference standards for common propanoate impurities, such as unreacted carboxylic acid or methyl ester derivatives with positional isomerism (e.g., 3-fluoro analogs) .
- Quantitative Analysis : Employ calibration curves with spiked impurity standards (0.1–5% w/w) in HPLC-UV (λ = 254 nm). Limit of quantification (LOQ) should be ≤0.05% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the phenyl ring (e.g., replace fluorine with chlorine or methyl groups) and ester moiety (e.g., ethyl or tert-butyl esters) to assess bioactivity changes .
- In Silico Modeling : Perform docking studies with target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina. Correlate logP and polar surface area with cellular permeability .
- Biological Assays : Test anti-inflammatory activity in RAW 264.7 macrophages (IC₅₀ for TNF-α/IL-6 suppression) .
Q. What in vitro models are suitable for evaluating the metabolic stability of this compound?
- Methodological Answer :
- Hepatocyte Incubations : Use primary human hepatocytes (1 µM compound, 37°C, 0–4 hrs) with LC-MS/MS to monitor ester hydrolysis to the carboxylic acid .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. A >50% inhibition at 10 µM suggests high metabolic liability .
Q. How can advanced analytical methods resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., [M+Na]+ vs. [M+K]+) with <5 ppm mass accuracy .
- 2D NMR (HSQC, HMBC) : Assign overlapping signals (e.g., aromatic protons) by correlating H-C couplings. Compare with computed NMR shifts (DFT/B3LYP) .
Q. What strategies mitigate batch-to-batch variability in enantiomeric purity for chiral derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
